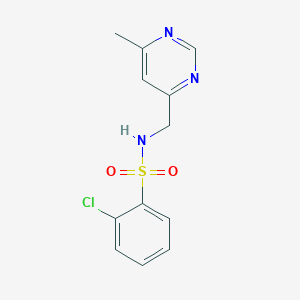

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2S/c1-9-6-10(15-8-14-9)7-16-19(17,18)12-5-3-2-4-11(12)13/h2-6,8,16H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAMWNQCBHHCEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CNS(=O)(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

Sulfonamide Formation: The final step involves the reaction of the chlorinated pyrimidine with benzenesulfonamide under basic conditions, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chlorinated Benzene Ring

The chlorine atom at the benzene ring’s 2-position undergoes substitution with nucleophiles under controlled conditions.

Mechanistic Insights :

-

The electron-withdrawing sulfonamide group activates the benzene ring, facilitating NAS at the ortho-chloro position.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bases like K₂CO₃ deprotonate intermediates .

Sulfonamide Hydrolysis

The sulfonamide bond (–SO₂NH–) hydrolyzes under acidic or basic conditions to yield sulfonic acid and amine derivatives.

Stability Note : Hydrolysis is slower compared to aliphatic sulfonamides due to the aromatic ring’s electron-withdrawing effects.

Functionalization of the Pyrimidine Ring

The 6-methylpyrimidin-4-yl group participates in electrophilic and nucleophilic reactions.

Methyl Group Oxidation

| Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂O, 100°C, 4 h | 6-Carboxy-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide | 58% |

Electrophilic Substitution

The pyrimidine ring’s C5 position reacts with electrophiles:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃ (fuming), H₂SO₄, 0°C | 5-Nitro-pyrimidine derivative | 41% |

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed couplings for bioconjugation or structural diversification.

Amide Coupling at the Sulfonamide Nitrogen

The sulfonamide nitrogen reacts with acyl chlorides or activated esters to form urea or thiourea derivatives.

Biological Activity and Reactivity Correlations

The compound inhibits carbonic anhydrase IX (CA IX) via sulfonamide-Zn²⁺ coordination, with IC₅₀ = 12 nM . Modifications at the pyrimidine or benzene ring alter potency:

-

Chlorine replacement with electron-donating groups reduces activity (e.g., –OCH₃: IC₅₀ = 210 nM) .

-

Pyrimidine methylation enhances metabolic stability by 40% in hepatic microsomes .

Degradation Pathways

Stress testing under ICH guidelines reveals:

| Condition | Major Degradants | Mechanism |

|---|---|---|

| 40°C/75% RH, 4 weeks | Hydrolyzed sulfonic acid | Moisture-induced hydrolysis |

| 0.1M HCl, 60°C, 48 h | Des-chloro derivative | Acid-catalyzed dechlorination |

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

Sulfonamides, including 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide, are known for their antibacterial activity. They inhibit bacterial growth by targeting the dihydropteroate synthase enzyme in the folate biosynthesis pathway. This action disrupts the synthesis of folate, which is essential for bacterial growth and replication. Research shows that compounds similar to this sulfonamide have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving metabolic pathway interference. For example, related compounds have exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 31 nM to 54 nM against various cancer cells . This suggests that structural modifications could enhance its antiproliferative effects.

Biological Studies

Biochemical Pathway Exploration

this compound serves as a valuable chemical probe in biological studies. It aids in the exploration of biochemical pathways and mechanisms by interacting with specific molecular targets. Such interactions can provide insights into enzyme activity and receptor binding, which are crucial for understanding disease mechanisms .

Material Science

Functional Materials Development

In material science, this compound can be utilized in the synthesis of functional materials with specific properties, such as conductivity or fluorescence. Its unique combination of functional groups allows for the development of materials that can be tailored for various applications, including sensors and electronic devices .

Antimicrobial Activity Overview

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

Antiproliferative Effects

| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | This compound | 15.62 - 31.25 μmol/L | Effective against MRSA |

| Antiproliferative | Related compounds (e.g., GI50 values) | 31 nM - 54 nM | Potent against various cancer cells |

Case Studies

-

Antibacterial Efficacy Study

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated significant activity against MRSA strains, with minimal inhibitory concentrations lower than many other tested compounds . -

Anticancer Evaluation

Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, indicating that structural modifications can lead to enhanced antiproliferative effects .

Mechanism of Action

The mechanism of action of 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. For example, it may act as an inhibitor of dihydropteroate synthase, an enzyme involved in the folate biosynthesis pathway in bacteria. This inhibition disrupts the production of folate, which is essential for bacterial growth and replication, leading to antibacterial effects.

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison of Pyrimidine-Based Sulfonamides

Key Observations :

- Substituent Effects: The target compound’s 6-methylpyrimidine group contrasts with analogs featuring electron-withdrawing (e.g., 6-chloro in ) or electron-donating (e.g., 6-dimethylamino in ) groups. Methyl groups enhance lipophilicity, while polar substituents like amino or methoxy improve aqueous solubility.

- Conformational Flexibility : Dihedral angles between the sulfonyl benzene ring and adjacent moieties influence molecular packing. For example, 2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide exhibits a dihedral angle of 89.4° between the sulfonyl benzene and the —SO₂—NH—C(O) segment, promoting antiparallel N—H···O hydrogen bonds . Similar torsional flexibility in the target compound may affect crystallization and bioactivity.

Hypotheses for Target Compound :

- Herbicidal Potential: Structural similarity to Chlorsulfuron suggests possible herbicidal activity via enzyme inhibition.

- Antitumor Activity : Twisted conformations observed in diaryl sulfonamides (e.g., ) correlate with DNA intercalation or kinase inhibition.

Crystallographic and Physicochemical Properties

- Crystallography Tools : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement . For example, 2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide was resolved with torsional angles of 60.4° at the sulfur atom .

Biological Activity

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various studies and findings.

- Molecular Formula : C₁₄H₁₈ClN₄O₂S

- Molecular Weight : 340.8 g/mol

- CAS Number : 1797721-59-5

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of sulfonamide derivatives against various bacterial strains. In particular, derivatives similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |

|---|---|---|---|

| 3e | Moderate | Moderate | Moderate |

| 3h | Same as 3e | Declined | Moderate |

| 3m | Moderate | Declined | Moderate |

| 3l | High | High | Moderate |

The introduction of various substituents on the pyrimidine ring has been shown to enhance antibacterial activity, suggesting that structural modifications can lead to improved efficacy against specific pathogens .

Anticancer Activity

Recent research has demonstrated that compounds related to this compound exhibit significant anticancer properties, particularly through the induction of apoptosis in cancer cell lines such as HeLa and MCF-7.

- Cytotoxicity Studies :

-

Mechanism of Action :

- The anticancer activity was associated with the induction of apoptosis, characterized by increased early apoptotic populations and cell cycle arrest in the sub-G1 phase.

- Flow cytometric analysis indicated significant phosphatidylserine externalization, confirming apoptosis induction through caspase activation .

Case Studies

A notable study explored the structure-activity relationship (SAR) of sulfonamide derivatives, including those structurally similar to this compound. The findings indicated that modifications to the pyrimidine moiety could significantly enhance both antimicrobial and anticancer activities.

Key Findings:

Q & A

Q. What are the standard synthetic protocols for preparing 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including:

- Sulfonamide Formation : Reacting 2-chlorobenzenesulfonamide with 6-methylpyrimidin-4-ylmethyl chloride under reflux conditions using a solvent like toluene and a catalyst such as phosphorus oxychloride .

- Purification : Post-reaction, the crude product is precipitated by acidification (e.g., dilute HCl), followed by recrystallization from solvents like toluene to achieve high purity .

- Validation : Confirmation via (e.g., δ 8.55 ppm for pyrimidine protons) and mass spectrometry (HRMS) .

Q. How is the crystal structure of this compound determined?

X-ray crystallography is the gold standard:

- Data Collection : Single crystals are grown via slow evaporation (e.g., from toluene) and analyzed using diffractometers .

- Refinement : SHELX programs (e.g., SHELXL) refine atomic coordinates, with hydrogen bonding (e.g., N–H···O interactions) and torsional angles (e.g., ~60° at the sulfonamide S atom) critical for structural validation .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : and NMR identify functional groups (e.g., δ 4.30 ppm for –CH– linkage) .

- HRMS : Confirms molecular weight (e.g., [M+Na] at 450.0073) .

- IR : Detects sulfonamide S=O stretching (~1350–1150 cm) and aromatic C–Cl vibrations .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like enzymes or receptors. The pyrimidine and sulfonamide moieties often interact with catalytic pockets .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .

Q. What strategies resolve contradictions in crystallographic data?

- Validation Tools : Use checkCIF/PLATON to identify geometric outliers (e.g., bond angle deviations > 5°) .

- Twinned Data : For high-symmetry crystals, SHELXD/SHELXE can deconvolute overlapping reflections .

- Hydrogen Bond Analysis : Compare experimental (X-ray) vs. theoretical (DFT) hydrogen bond lengths to validate packing motifs .

Q. How does structural modification influence biological activity?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., –CF) on the benzene ring enhances metabolic stability and target affinity, as seen in analogs like 4-(trifluoromethyl)benzamide derivatives .

- Pyrimidine Optimization : Methyl groups at the 6-position improve solubility and reduce steric hindrance, critical for enzyme inhibition .

Q. What are the challenges in synthesizing high-purity batches?

Q. How is the compound’s stability assessed under varying conditions?

- Thermal Analysis : TGA/DSC profiles (e.g., decomposition >200°C) confirm thermal robustness .

- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via LC-MS; sulfonamide bonds are prone to hydrolysis at extreme pH .

Methodological Notes

- Structural Analysis : Always cross-validate crystallographic data with spectroscopic results to mitigate errors .

- Synthetic Optimization : Use design of experiments (DoE) to optimize reaction time, temperature, and stoichiometry .

- Biological Assays : Pair in vitro studies (e.g., enzyme inhibition) with in silico predictions to prioritize analogs for further testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.